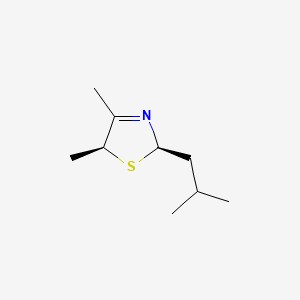
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- . This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: Thiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of thiazoles can yield dihydrothiazoles or tetrahydrothiazoles, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and tetrahydrothiazoles.
Substitution: Various substituted thiazoles with functional groups like halides, alkyls, and acyls.
Applications De Recherche Scientifique
Chemistry: Thiazole derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, thiazole compounds are used as additives in lubricants, dyes, and polymers. Their unique chemical properties make them valuable in enhancing the performance and stability of these materials .
Mécanisme D'action
The mechanism of action of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- involves its interaction with specific molecular targets. Thiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound of the thiazole family.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Isoxazole: Similar five-membered ring structure but contains oxygen instead of sulfur.
Uniqueness: Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (Z)-configuration also contributes to its unique reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
64383-84-2 |
|---|---|
Formule moléculaire |
C9H17NS |
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
(2R,5S)-4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
FDOISHJOXPONIV-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1C(=N[C@H](S1)CC(C)C)C |
SMILES canonique |
CC1C(=NC(S1)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
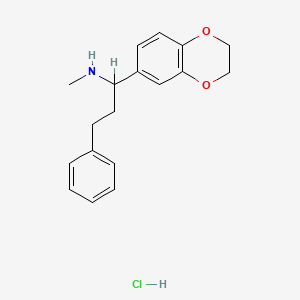
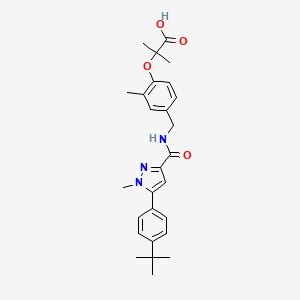
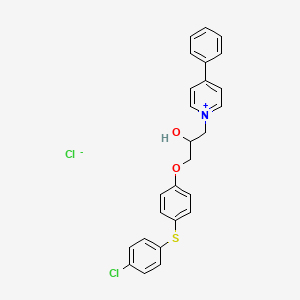

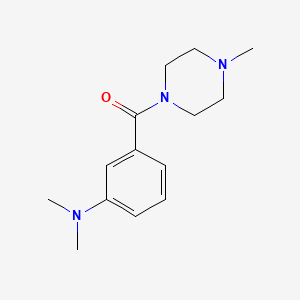
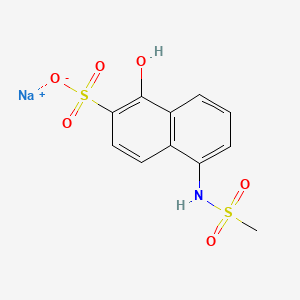
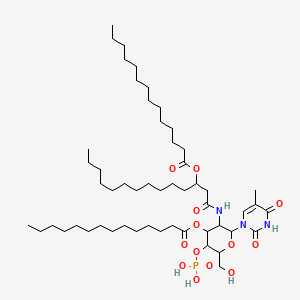
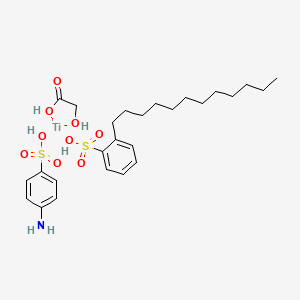

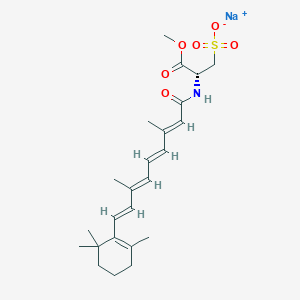
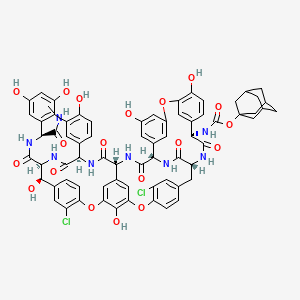
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

